molecular formula C10H13ClF3NO B8182227 (S)-3-(1-Aminopropyl)-5-(trifluoromethyl)phenol hydrochloride

(S)-3-(1-Aminopropyl)-5-(trifluoromethyl)phenol hydrochloride

Cat. No.: B8182227
M. Wt: 255.66 g/mol
InChI Key: BPRKEKVPCKZBRQ-FVGYRXGTSA-N
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Description

(S)-3-(1-Aminopropyl)-5-(trifluoromethyl)phenol hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of an aminopropyl group and a trifluoromethyl group attached to a phenol ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(1-Aminopropyl)-5-(trifluoromethyl)phenol hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(trifluoromethyl)phenol and (S)-1-aminopropane.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) may be used.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in maintaining the quality and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(1-Aminopropyl)-5-(trifluoromethyl)phenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenol ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

(S)-3-(1-Aminopropyl)-5-(trifluoromethyl)phenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-3-(1-Aminopropyl)-5-(trifluoromethyl)phenol hydrochloride involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with biological receptors or enzymes, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(1-Aminopropyl)phenol hydrochloride: Similar structure but lacks the trifluoromethyl group.

    (S)-3-(1-Aminopropyl)-4-methylphenol hydrochloride: Similar structure with a methyl group instead of a trifluoromethyl group.

Uniqueness

(S)-3-(1-Aminopropyl)-5-(trifluoromethyl)phenol hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

3-[(1S)-1-aminopropyl]-5-(trifluoromethyl)phenol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO.ClH/c1-2-9(14)6-3-7(10(11,12)13)5-8(15)4-6;/h3-5,9,15H,2,14H2,1H3;1H/t9-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRKEKVPCKZBRQ-FVGYRXGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC(=C1)O)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC(=CC(=C1)O)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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